Tembetarine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tembetarine is a quaternary benzylisoquinoline alkaloid . It has a molecular formula of C20H26NO4 and is isolated as the crystalline chloride from the bark of Fagara naranjillo .
Molecular Structure Analysis
This compound has a molecular formula of C20H26NO4 . Its average mass is 344.424 Da and its mono-isotopic mass is 344.185638 Da . It has one defined stereocenter .Physical and Chemical Properties Analysis
This compound has a molecular weight of 344.4 . It is a powder in physical form . The compound has a high druglikeness score .Scientific Research Applications
Antidiabetic Potential
Tembetarine, found in Tinospora cordifolia, has been identified as a significant constituent with antidiabetic properties. This discovery was made using network pharmacology, highlighting this compound's high druglikeness and interaction with proteins involved in diabetes. The study indicated that this compound primarily influences the neuroactive ligand-receptor interaction pathway (Khanal et al., 2019).
Role in Alkaloid Biosynthesis
Research on the role of quaternary metho-salts in alkaloid biosynthesis has shown that this compound, when compared to (+)-reticuline, is a less efficient precursor in the biosynthesis of certain alkaloids such as sinomenine and protopine (Barton et al., 1969).
Identification in Fagara Species
This compound has been identified as a component of several Fagara species in Argentina. This study not only discovered this compound but also found it in plants for the first time, contributing to the understanding of the distribution of alkaloids among different species (Kuck et al., 1967).
Antifeedant Activity
An investigation into the antifeedant constituents of Fagara macrophylla identified this compound as one of the compounds exhibiting antifeedant properties against certain larvae. This finding contributes to the understanding of the biological activities and potential applications of this compound in ecological contexts (Tringali et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
18446-73-6 |
---|---|
Molecular Formula |
C20H26NO4+ |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m0/s1 |
InChI Key |
ABSDACFLIMOXJY-INIZCTEOSA-O |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
18446-73-6 | |
Synonyms |
tembetarine tembetarine chloride, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.